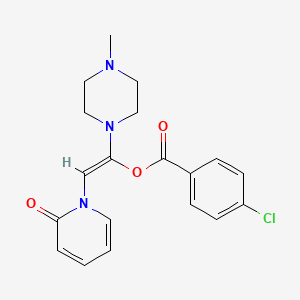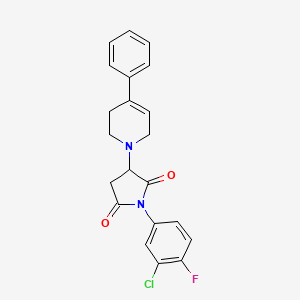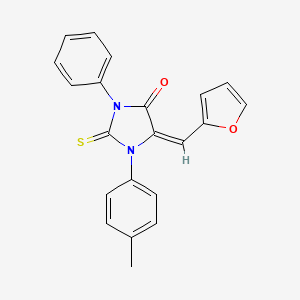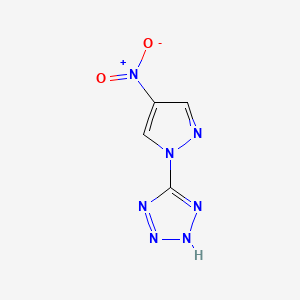![molecular formula C12H12FNO5S B11088735 1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate](/img/structure/B11088735.png)
1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE is a synthetic organic compound that features a thiolane ring with a dioxo substitution and a fluorobenzoyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the Fluorobenzoyl Carbamate Group: This step involves the reaction of the thiolane derivative with 4-fluorobenzoic acid and a carbamoylating agent like carbonyldiimidazole (CDI) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of hydroxylated thiolane derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The thiolane ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide
Uniqueness
11-DIOXO-1LAMBDA6-THIOLAN-3-YL N-(4-FLUOROBENZOYL)CARBAMATE is unique due to the presence of both the dioxo-thiolane ring and the fluorobenzoyl carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12FNO5S |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-(4-fluorobenzoyl)carbamate |
InChI |
InChI=1S/C12H12FNO5S/c13-9-3-1-8(2-4-9)11(15)14-12(16)19-10-5-6-20(17,18)7-10/h1-4,10H,5-7H2,(H,14,15,16) |
InChI Key |
SFPCQYGJEWGKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088670.png)
![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)

![4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B11088675.png)
![2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088683.png)
![N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11088687.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(4-iodophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088704.png)
![6-(3-ethoxy-4-hydroxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11088712.png)

![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11088720.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088721.png)
![4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11088722.png)

